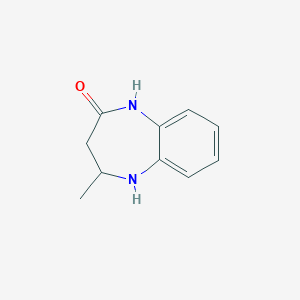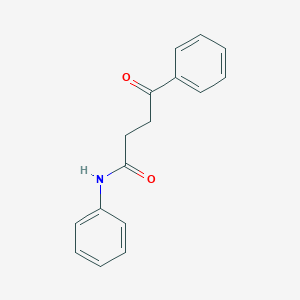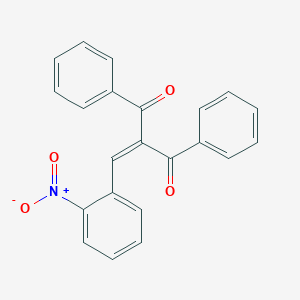![molecular formula C25H34N2O4 B514995 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide](/img/structure/B514995.png)
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework and the presence of multiple methyl groups, a hydroxyl group, and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the hydroxyl and nitrobenzamide groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and nitrating agents. The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrobenzamide groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Sclareol: A diterpene alcohol with a similar tricyclic structure.
Labd-14-ene-8,13-diol: Another compound with a tricyclic framework and hydroxyl groups.
Uniqueness
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C25H34N2O4 |
|---|---|
分子量 |
426.5g/mol |
IUPAC名 |
N-(1-hydroxy-5,5,9,11,11-pentamethyl-3-tricyclo[7.3.1.02,7]tridec-2(7)-enyl)-4-nitrobenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-22(2)10-17-11-24(5)13-23(3,4)14-25(29,15-24)20(17)19(12-22)26-21(28)16-6-8-18(9-7-16)27(30)31/h6-9,19,29H,10-15H2,1-5H3,(H,26,28) |
InChIキー |
ICBQGNBHOXRZKL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
正規SMILES |
CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine](/img/structure/B514922.png)
![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)



![Trimethyl-[4,4,6,6-tetramethyl-5-(4-methylphenyl)sulfonyl-2,3-diazabicyclo[3.1.0]hex-2-en-1-yl]silane](/img/structure/B514930.png)
![8-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B514933.png)
![2-methylene-3-(phenylsulfonyl)hexahydro-2H-isoxazolo[2,3-a]pyridine](/img/structure/B514934.png)

![Trimethyl-[5-(4-methylphenyl)sulfonyl-4-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-dienyl]silane](/img/structure/B514937.png)

